molecular formula C8H4N2O5 B1346430 4-nitroisatoic anhydride CAS No. 63480-10-4

4-nitroisatoic anhydride

Cat. No.: B1346430
CAS No.: 63480-10-4
M. Wt: 208.13 g/mol
InChI Key: KCNIWFFVWBXWAV-UHFFFAOYSA-N
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Description

4-nitroisatoic anhydride is an organic compound derived from isatoic anhydride, which itself is a derivative of anthranilic acid. This compound is characterized by the presence of a nitro group at the fourth position of the isatoic anhydride structure. It is a versatile intermediate used in the synthesis of various nitrogen-containing heterocyclic compounds.

Mechanism of Action

Target of Action

The primary target of the compound 4-nitroisatoic anhydride is RNA . Specifically, it interacts with the 2’-hydroxyl groups along an RNA chain . This interaction aids in the modeling of the folded RNA structure, as flexible loops tend to be reactive, whereas duplex regions are generally not .

Mode of Action

This compound is an electrophilic reagent that creates adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides . This interaction occurs with relatively little dependence on nucleotide identity . The compound’s mode of action involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in RNA folding . By interacting with the 2’-hydroxyl groups of RNA, it influences the formation of complex structures that drive key processes such as catalysis, viral packaging, protein binding, splicing, polyadenylation, transcription termination, transcript degradation, and translation efficiency .

Pharmacokinetics

It’s important to note that the compound’s effectiveness in probing rna structure in vitro has been demonstrated .

Result of Action

The action of this compound results in the modification of RNA structure . After modification, the reacted sites are mapped along the RNA chain by either breaking the end-labeled RNA chain at the site of modification or by extending a complementary, end-labeled primer with reverse transcriptase to the site of modification-induced cleavage . This process helps in identifying the modified nucleotide and quantifying their relative abundances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound requires dilute solutions of RNA and is adaptable to a variety of experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing 4-nitro-isatoic anhydride involves the nitration of isatoic anhydride. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the isatoic anhydride molecule. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.

Industrial Production Methods: In industrial settings, the preparation of 4-nitro-isatoic anhydride follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-nitroisatoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: This reaction yields carbon dioxide and 4-nitro-anthranilic acid.

    Alcoholysis: Reaction with alcohols to form esters.

    Aminolysis: Reaction with amines to form amides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Alcoholysis: Requires alcohol and a catalyst such as pyridine.

    Aminolysis: Involves amines and may require a base to facilitate the reaction.

    Reduction: Commonly uses reducing agents like hydrogen gas with a catalyst or metal hydrides.

Major Products:

    Hydrolysis: 4-Nitro-anthranilic acid.

    Alcoholysis: 4-Nitro-isatoic ester.

    Aminolysis: 4-Nitro-isatoic amide.

    Reduction: 4-Amino-isatoic anhydride.

Scientific Research Applications

4-nitroisatoic anhydride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds, including quinazolines and quinolinones.

    Biology: Used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Isatoic anhydride: The parent compound without the nitro group.

    4-Amino-isatoic anhydride: The reduced form of 4-nitro-isatoic anhydride.

    Phthalic anhydride: Another anhydride used in similar synthetic applications.

Uniqueness: 4-nitroisatoic anhydride is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds that require specific functional groups for their biological or chemical activity.

Properties

IUPAC Name

7-nitro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNIWFFVWBXWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300172
Record name 4-Nitro-isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-10-4
Record name 63480-10-4
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Record name 4-Nitro-isatoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-isatoic anhydride
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitroanthranilic acid (9.11 g), triphosgene (4.92 g) and tetrahydrofuran (240 ml) was stirred for 10 hours at 45° C. The precipitated solids were collected by filtration, washed with tetrahydrofuran, and then dried to obtain the target product (700 g).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-4-nitro-benzoic acid (1.00 g, 0.00549 mol) was dissolved in THF. Triphosgene (1.63 g, 0.00549 mol) was dissolved in THF and added. The reaction mixture was stirred at rt for 2 h, concentrated, triturated with H2O, filtered, and taken up in acetone to afford a pale yellow solid (1.14 g, 99.8%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
99.8%

Synthesis routes and methods III

Procedure details

Into a 1000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-amino-4-nitrobenzoic acid (54.6 g, 300.00 mmol, 1.00 equiv) in tetrahydrofuran (500 mL), di(1H-imidazol-1-yl)methanone (58.32 g, 360.00 mmol). The resulting solution was stirred for 2 h at 10° C. The solids were collected by filtration to yield 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione as a yellow solid.
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
58.32 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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